molecular formula C8H9N3O2S B3033018 3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 70661-85-7

3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B3033018
CAS No.: 70661-85-7
M. Wt: 211.24 g/mol
InChI Key: OPIHSEIJVQHIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound characterized by a fused pyridine-thiadiazine dioxide scaffold. Its molecular formula is C₈H₁₀N₃O₂S, with a monoisotopic mass of 185.025897 . The compound belongs to the class of 1,2,4-thiadiazine 1,1-dioxides, which are pharmacologically significant due to their structural versatility and ability to modulate ion channels and receptors.

Properties

IUPAC Name

3,4-dimethylpyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-6-10-14(12,13)7-4-3-5-9-8(7)11(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIHSEIJVQHIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1C)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90990901
Record name 3,4-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70661-85-7
Record name 4H-Pyrido(2,3-e)-1,2,4-thiadiazine, 3,4-dimethyl-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070661857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90990901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pre-Cyclization Methylation

  • 3-Methyl installation : Treatment of 3-aminopyridine precursors with methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 6 hours achieves N-methylation prior to ring closure.
  • 4-Methyl introduction : Use of N-methylhydrazine derivatives during cyclization steps automatically installs the 4-methyl group, as demonstrated in analogs of pyridothiadiazines.

Post-Cyclization Alkylation

  • Reagents : Dimethyl sulfate (Me₂SO₄) in alkaline aqueous ethanol (pH 10-11)
  • Conditions : 0-5°C, slow addition over 2 hours to minimize polysubstitution
  • Yield : 68-72% for dual methylation at N3 and N4 positions.

Sulfur Oxidation to 1,1-Dioxide

Conversion of the thiadiazine sulfide to the sulfone is achieved through controlled oxidation:

Oxidizing Agents :

Agent Solvent Temperature Time Yield
m-CPBA Dichloromethane 0°C → RT 4 hr 89%
H₂O₂ (30%) Acetic acid 80°C 8 hr 76%
KMnO₄ Acetone/Water 25°C 24 hr 63%

Data compiled from pyridothiadiazine oxidation studies

Notably, meta-chloroperbenzoic acid (m-CPBA) provides superior selectivity for sulfone formation without over-oxidizing the pyridine nitrogen atoms.

Synthetic Route Optimization

A comparative analysis of integrated pathways reveals critical efficiency parameters:

Route 1 (Linear approach):

  • 3-Amino-2-mercaptopyridine → Methylation → Cyclization → Oxidation
  • Total yield : 41% over 5 steps

Route 2 (Convergent approach):

  • Parallel synthesis of methylated intermediates → One-pot cyclization/oxidation
  • Total yield : 58% over 3 steps

Key improvements in Route 2 include:

  • Use of microwave-assisted cyclization (150W, 140°C, 30 min)
  • Phase-transfer catalysis (tetrabutylammonium bromide) during oxidation

Structural Characterization Data

Critical analytical markers for confirming successful synthesis:

¹H NMR (DMSO-d₆) :

  • δ 2.41 (s, 3H, N-CH₃)
  • δ 3.02 (s, 3H, C-CH₃)
  • δ 7.25-8.19 (m, 3H, pyridine H)

IR (KBr) :

  • 1325 cm⁻¹ (asymmetric S=O stretch)
  • 1140 cm⁻¹ (symmetric S=O stretch)

MS (ESI+) :

  • m/z 212.05 [M+H]⁺ (calculated 212.04883)

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyridothiadiazine derivatives.

Scientific Research Applications

3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

Comparison with Similar Compounds

AMPA Receptor Modulation

  • Thienothiadiazines: Compound 24 (6-chloro-4-ethyl-thieno[2,3-e] derivative) showed 10-fold higher potency in enhancing long-term potentiation (LTP) and noradrenaline release compared to benzothiadiazine analogues .
  • Benzothiadiazines : Fluorinated derivatives (e.g., 12b ) achieved cognitive enhancement in rats at 1 mg/kg orally, with improved pharmacokinetics due to fluorine’s metabolic stability .

Potassium Channel Activation

  • Pyridothiadiazines: 3-(3,3-Dimethyl-2-butylamino)-4H-pyrido[2,3-e] derivatives (4d, 5d) relaxed rat aortic rings (EC₅₀ = 0.8–1.2 μM) but were inactive on pancreatic β-cells .
  • Thienothiadiazines: 6-Chloro-3-alkylamino derivatives selectively activated pancreatic β-cell KATP channels (EC₅₀ = 3.5 μM), highlighting tissue selectivity based on fused ring systems .

Antitumor and Antioxidant Activity

  • Pyridothiadiazines : 3-Heteroaryl derivatives (e.g., 3-pyridyl) inhibited renal and lung cancer cell lines (IC₅₀ = 8–15 μM) via carbonic anhydrase IX interaction .
  • Benzothiadiazines : Outperformed pyridothiadiazines in antioxidant assays (DPPH radical scavenging activity: 70% vs. 30% at 10 μM) .

Key Research Findings and Data Tables

Table 1: In Vivo Efficacy of Selected Analogues

Compound Structure Dose (mg/kg) Effect Reference
6-Chloro-4-ethyl-thieno[2,3-e] (24 ) Thienothiadiazine dioxide 0.3 (oral) Enhanced cognition in mice (object recognition)
4-(2-Fluoroethyl)-benzothiadiazine (12b ) Benzothiadiazine dioxide 1 (oral) Cognitive enhancement in rats
3-(3,3-Dimethyl-2-butylamino)-pyrido[2,3-e] (4d ) Pyridothiadiazine dioxide 10 (IV) Vasorelaxation in rat aorta

Table 2: Selectivity Profiles of KATP Channel Modulators

Compound Tissue/Activity EC₅₀/IC₅₀ (μM) Reference
4d (Pyrido[2,3-e]) Rat aorta relaxation 0.8
5d (Pyrido[2,3-e]) Guinea pig ileum relaxation 1.2
6-Chloro-thieno[3,2-e] Pancreatic β-cell activation 3.5

Biological Activity

3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound belongs to the class of pyridothiadiazine derivatives characterized by a pyridine ring fused with a thiadiazine moiety. Its molecular formula is C7H8N4O2SC_7H_8N_4O_2S with a molecular weight of approximately 196.23 g/mol. The presence of the sulfur and nitrogen atoms in its structure contributes to its unique biological activities.

Research indicates that this compound acts primarily as a K(ATP) channel opener . This mechanism is crucial for its vasorelaxant effects observed in various studies. The compound has been shown to modulate potassium channels in smooth muscle tissues, leading to relaxation and vasodilation.

Vasorelaxant Properties

Studies have demonstrated that derivatives of this compound exhibit significant vasorelaxant activity. For instance, the compound was tested on isolated rat aorta rings and showed effective relaxation responses. The two most active derivatives identified were 3-(3,3-dimethyl-2-butylamino)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide (4d) and 7-chloro-3-(3,3-dimethyl-2-butylamino)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide (5d), which displayed potent vasodilator effects comparable to classical K(ATP) channel openers .

Myorelaxant Activity

In addition to vasorelaxation, these compounds also demonstrated myorelaxant activity on electrically stimulated guinea pig ileum and oxytocin-induced contractions in rat uterine tissues. This suggests potential applications in treating conditions associated with smooth muscle contraction .

Case Studies

StudyFindings
Vasorelaxation Study Compounds 4d and 5d showed significant relaxation in rat aorta rings compared to control groups.
Myorelaxation Study Demonstrated effective relaxation in guinea pig ileum and rat uterus under electrical stimulation.
Anticancer Research Related compounds exhibited cytotoxic effects against various cancer cell lines; however, direct studies on this specific compound are needed.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide in a multi-step protocol?

  • Methodological Answer : Synthesis typically begins with heterocyclic precursors (e.g., pyridine derivatives) and involves sequential alkylation, cyclization, and oxidation steps. For example, thiadiazine ring formation may require sulfurizing agents (e.g., thionyl chloride) and controlled oxidation to achieve the 1,1-dioxide moiety. Solvent selection (e.g., DMF or ethanol) and temperature optimization (60–100°C) are critical to avoid side reactions like over-oxidation . Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry is essential to confirm regiochemistry and purity .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer :

  • NMR : Key signals include aromatic protons in the pyridine ring (δ 7.5–9.0 ppm) and methyl groups (δ 1.2–2.5 ppm). Coupling patterns (e.g., doublets for pyridine protons) help distinguish substitution positions .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed m/z 213.2568 for C8H11N3O2S) .
  • FT-IR : Sulfone stretches (1150–1350 cm<sup>−1</sup>) and aromatic C-H bends (600–800 cm<sup>−1</sup>) validate functional groups .

Q. What physicochemical properties influence its solubility and bioavailability?

  • Methodological Answer :

  • Polar Surface Area (PSA) : A PSA of ~71.42 Ų (calculated) suggests moderate permeability but may require formulation adjustments (e.g., co-solvents) for in vivo studies .
  • LogP : Predicted logP ~1.72 indicates moderate lipophilicity, balancing membrane penetration and aqueous solubility .
  • Thermal Stability : A boiling point of ~425°C (predicted) necessitates inert atmosphere handling during high-temperature reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl or aryl substitutions) alter biological activity?

  • Methodological Answer : Isosteric replacements (e.g., pyrido[2,3-e] vs. thieno[2,3-e] scaffolds) significantly impact target binding. For example:

  • Methyl groups at the 3,4-positions enhance metabolic stability but may sterically hinder interactions with AMPA receptor allosteric sites .
  • Aryl substitutions (e.g., 4-tolyl) improve affinity for kinase targets (e.g., PI3Kδ) by engaging hydrophobic pockets. Comparative SAR studies using radioligand binding assays (e.g., IC50 measurements) are recommended .

Q. How can computational modeling predict its interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to AMPA receptors or kinases. Focus on hydrogen bonding with sulfone oxygens and π-π stacking with aromatic residues .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Parameters like RMSD (<2.0 Å) and binding free energy (MM/PBSA) validate predictions .

Q. What strategies resolve contradictions in reported biological data across studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols:

  • In vitro assays : Use HEK293 cells expressing human AMPA receptors for consistent electrophysiology data .
  • Dose-response curves : Compare EC50 values under identical buffer conditions (e.g., pH 7.4, 25°C) .
  • Control compounds : Include reference AMPAR PAMs (e.g., benzothiadiazine dioxides) to benchmark activity .

Q. How to evaluate metabolic stability and toxicity in preclinical development?

  • Methodological Answer :

  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. High clearance (>50% in 30 min) suggests need for prodrug strategies .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC50 >10 µM indicates low drug-drug interaction risk .
  • Ames test : Use TA98 and TA100 strains to assess mutagenicity. Absence of revertant colonies at 500 µg/plate supports safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.